molecular formula C7H10N2O B171091 1-propyl-1H-imidazole-5-carbaldehyde CAS No. 199192-25-1

1-propyl-1H-imidazole-5-carbaldehyde

Cat. No.: B171091
CAS No.: 199192-25-1
M. Wt: 138.17 g/mol
InChI Key: CZNHVLOXIAQFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O. It features an imidazole ring substituted with a propyl group at the 1-position and an aldehyde group at the 5-position.

Safety and Hazards

The safety information for “1-propyl-1H-imidazole-5-carbaldehyde” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by functional group transformations. For instance, the reaction of a nitrile with a suitable amine under mild conditions can yield the imidazole ring, which can then be functionalized to introduce the propyl and aldehyde groups .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often utilize readily available starting materials and employ catalytic methods to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Propyl-1H-imidazole-2-carbaldehyde
  • 1-Phenyl-1H-imidazole-5-carboxylic acid
  • 1-Benzyl-1H-imidazole-5-carboxaldehyde

Comparison: 1-Propyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the propyl and aldehyde groups on the imidazole ring. This structural arrangement influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-propylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHVLOXIAQFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199192-25-1
Record name 1-propyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1H-imidazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-propyl-1H-imidazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-propyl-1H-imidazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-propyl-1H-imidazole-5-carbaldehyde
Reactant of Route 5
1-propyl-1H-imidazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-propyl-1H-imidazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.